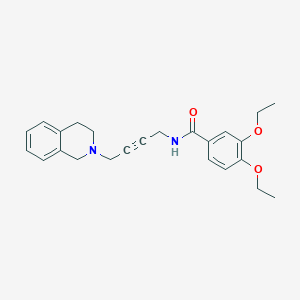

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide

Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide is a synthetic small molecule featuring a 3,4-diethoxybenzamide core linked via a but-2-yn-1-yl spacer to a 3,4-dihydroisoquinoline moiety.

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-3-28-22-12-11-20(17-23(22)29-4-2)24(27)25-14-7-8-15-26-16-13-19-9-5-6-10-21(19)18-26/h5-6,9-12,17H,3-4,13-16,18H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAVWKOZGIDPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide typically involves multiple steps:

Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring system.

Attachment of the Butynyl Chain: The butynyl chain can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Formation of the Benzamide Moiety: The final step involves the coupling of the dihydroisoquinoline-butynyl intermediate with 3,4-diethoxybenzoic acid using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, especially if electron-withdrawing groups are present on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Alkenes or alkanes.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide exhibits several notable biological activities:

Inhibition of Protein Arginine Methyltransferases (PRMTs)

The compound has shown promising results as an inhibitor of specific PRMTs, particularly PRMT5. This inhibition is significant because PRMT5 plays a crucial role in various cellular processes, including gene expression and cell proliferation. The compound's IC50 for PRMT5 inhibition is reported to be 8.5 nM, indicating strong potency.

Antitumor Activity

In preclinical studies, this compound demonstrated significant antitumor effects in xenograft models. For instance, in MV4-11 xenograft models, the compound led to substantial tumor reduction compared to control groups. This suggests potential utility in cancer therapeutics.

Interaction with P-glycoprotein

The compound also interacts with P-glycoprotein (P-gp), an efflux pump associated with multidrug resistance in cancer cells. By modulating P-gp activity, the compound may enhance the efficacy of other chemotherapeutic agents by reducing their efflux from cells.

| Activity Type | Target/Mechanism | IC50/Effect | Reference |

|---|---|---|---|

| PRMT5 Inhibition | Protein Arginine Methyltransferase 5 | 8.5 nM | |

| Antitumor Activity | MV4-11 Xenograft Model | Significant tumor reduction | |

| P-glycoprotein Interaction | Efflux Pump Modulation | Reduced efflux |

Case Studies

Several studies have explored the applications of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-3,4-diethoxybenzamide:

Case Study 1: Cancer Therapeutics

In a study focused on hematological malignancies, this compound was tested alongside standard chemotherapeutics. Results indicated that it not only reduced tumor size but also enhanced the sensitivity of resistant cancer cells to treatment.

Case Study 2: Drug Resistance Modulation

Research investigating the role of P-glycoprotein found that N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-3,4-diethoxybenzamide could effectively reverse drug resistance in certain cancer cell lines by inhibiting P-gp activity.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its dihydroisoquinoline and benzamide moieties. These interactions may modulate various biological pathways, leading to the observed pharmacological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules based on substitution patterns, linker groups, and biological targets. Below is a detailed analysis:

Structural Analogues with Modified Substituents

- N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxy-5-iodo-benzamide (): Key Differences: The dihydroisoquinoline ring here bears 6,7-dimethoxy groups (vs. unsubstituted in the target compound), and the benzamide has 2,3-dimethoxy-5-iodo substitutions (vs. 3,4-diethoxy). Sigma-2 receptor studies suggest that bulky substituents (e.g., iodine) may reduce off-target interactions compared to smaller groups .

- 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide (Compound 19, ): Key Differences: A methylene linker replaces the alkyne spacer, and the benzamide is substituted with a fluorobenzyl group. Functional Impact: The fluorobenzyl group enhances metabolic stability and blood-brain barrier penetration, critical for BChE inhibitors.

Analogues with Varied Linker Groups

- N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide (): Key Differences: A hydroxypropyl linker replaces the but-2-yn-1-yl group, and the benzamide includes a tetrahydro-2H-pyran-4-ylamino substituent. The tetrahydro-2H-pyran group enhances stereochemical complexity, possibly improving binding affinity for specific targets like G protein-coupled receptors .

Sulfonyl-Containing Analogues

- 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Key Differences: A sulfonyl group replaces the ethoxybenzamide, and a benzothiazol-2-ylidene moiety is incorporated. Functional Impact: The sulfonyl group increases polarity and may alter binding kinetics (e.g., for kinase inhibition). The benzothiazole core is associated with antimicrobial and antitumor activity, suggesting divergent therapeutic applications compared to the target compound .

Computational Predictions

- This implies that the target compound’s alkyne group may enhance binding precision compared to more flexible analogs .

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₂₄H₂₈N₂O₃, with a molecular weight of 392.499 g/mol. The compound features a dihydroisoquinoline moiety linked to a diethoxybenzamide group through a but-2-yn-1-yl linker. This structural complexity may enhance its pharmacological profile compared to simpler analogs .

Biological Activity

This compound exhibits several biological activities attributed to its structural components:

- Neuroprotective Effects : Compounds containing dihydroisoquinoline structures have been reported to exhibit neuroprotective properties. These effects may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease (AD) due to their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) .

- Antioxidant Activity : The diethoxy groups present in the benzamide structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

- Anticancer Potential : Similar compounds have shown anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Dihydroisoquinoline : The initial step involves synthesizing the 3,4-dihydroisoquinoline core.

- Linker Attachment : The but-2-yn-1-yl group is then introduced through coupling reactions.

- Benzamide Formation : Finally, the diethoxybenzamide moiety is attached to complete the synthesis.

Reaction conditions often require strong bases and catalysts to facilitate these transformations effectively .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of compounds related to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-3,4-diethoxybenzamide:

Q & A

Basic: What are the key steps and challenges in synthesizing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Coupling of dihydroisoquinoline and alkyne intermediates : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to form amide bonds under anhydrous conditions .

Alkyne functionalization : Copper-catalyzed Sonogashira coupling or Huisgen cycloaddition to introduce the but-2-yn-1-yl linker .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product. Challenges include maintaining regioselectivity during alkyne reactions and minimizing side products from competing pathways .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of dihydroisoquinoline protons (δ 2.8–3.5 ppm for CH groups) and benzamide carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry : ESI-MS or HR-ESIMS to verify molecular weight (e.g., [M+H] peak) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and alkyne C≡C (~2100 cm) .

Advanced: How can reaction yields be optimized for the alkyne coupling step?

Methodological Answer:

- Catalyst Optimization : Use Pd(PPh)/CuI in Sonogashira coupling with degassed solvents (DMF or THF) to prevent oxidative side reactions .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving yields to >70% .

Advanced: How do structural modifications (e.g., substituents on benzamide) affect biological activity?

Methodological Answer:

- Ethoxy vs. Methoxy Groups : 3,4-Diethoxy substitution increases lipophilicity, enhancing blood-brain barrier penetration in neuroactivity assays compared to methoxy analogs .

- Alkyne Linker : The but-2-yn-1-yl group improves rigidity, potentially stabilizing interactions with targets like Sigma-2 receptors .

- SAR Studies : Replace dihydroisoquinoline with tetrahydroquinoline to assess potency changes in enzyme inhibition assays (e.g., IC shifts from nM to μM) .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity measured via malachite green) .

- Receptor Binding : Radioligand displacement assays (e.g., [I]N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxy-5-iodo-benzamide) to quantify affinity for Sigma-2 receptors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .

Advanced: How can computational methods predict target interactions?

Methodological Answer:

- Molecular Docking : Use Glide (Schrödinger) with OPLS-AA force field to model binding poses in receptor pockets (e.g., Sigma-2/TMEM97). Key parameters: van der Waals scaling (0.8), partial charge cutoff (0.15) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

- Free Energy Calculations : MM-GBSA to estimate binding affinities (ΔG < -40 kcal/mol suggests strong interactions) .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) and ionic strength, which may alter protonation states of the compound .

- Purity Verification : Re-run HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity and rule out degradants .

- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .

Basic: What crystallization strategies are effective for X-ray diffraction studies?

Methodological Answer:

- Solvent Evaporation : Dissolve in DMSO/ethanol (1:4) and slowly evaporate at 4°C to grow single crystals .

- SHELXL Refinement : Apply TWIN/BASF commands in SHELXL-2019 for handling twinned data (R-factor < 0.05) .

- Hydrogen Bond Analysis : Identify key interactions (e.g., amide N–H∙∙∙O=C) to validate packing motifs .

Advanced: How to design derivatives with improved pharmacokinetic properties?

Methodological Answer:

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to ~2.0, enhancing aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor CYP450 metabolism via LC-MS/MS. Block vulnerable sites (e.g., alkyne) with fluorine substitution .

- Prodrug Strategies : Acetylate phenolic -OH groups to improve oral bioavailability, with enzymatic cleavage in vivo .

Advanced: What analytical methods validate compound stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via UPLC-PDA for hydrolytic degradation .

- Light Stress Testing : Use ICH Q1B guidelines (1.2 million lux-hours) to detect photodegradants .

- Plasma Stability : Incubate with 50% plasma (human/mouse) and quantify intact compound via LC-MS at 0, 1, 4, and 24 hr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.